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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of O-
Methylcedrelopsin, a naturally occurring coumarin. This document details the spectroscopic

data and experimental protocols that have been instrumental in defining its molecular

architecture.

Introduction
O-Methylcedrelopsin (6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a prenylated

coumarin that has been isolated from plant sources such as Cedrelopsis grevei and Toddalia

asiatica.[1] The structural determination of this compound relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectral

data and the methodologies employed in its structural characterization.

Isolation of O-Methylcedrelopsin
The isolation of O-Methylcedrelopsin from the stem bark of Cedrelopsis grevei is a critical first

step for its structural analysis. A general procedure for the extraction and isolation of coumarins

from this plant is outlined below.
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Experimental Protocol: Extraction and Isolation
Plant Material: The stem bark of Cedrelopsis grevei is collected, air-dried, and ground into a

fine powder.

Extraction: The powdered bark is extracted with a suitable organic solvent, typically methanol

or a mixture of dichloromethane and methanol, at room temperature for an extended period

(e.g., 48 hours).

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a

series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and butanol, to

separate compounds based on their polarity.

Chromatography: The fraction containing the coumarins is further purified using

chromatographic techniques. This typically involves column chromatography over silica gel,

followed by preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to yield pure O-Methylcedrelopsin.

Structure Elucidation Workflow
The elucidation of the structure of O-Methylcedrelopsin follows a logical workflow that

integrates data from various spectroscopic methods.
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Caption: Workflow for the structure elucidation of O-Methylcedrelopsin.
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Spectroscopic Data
The structural assignment of O-Methylcedrelopsin is based on the following spectral data

obtained from the key reference, Mulholland et al., Phytochemistry, 2002, 61(8), 919-922.

Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, which is used to

determine its molecular formula.

Experimental Protocol: Mass spectra are typically recorded on a mass spectrometer using

electrospray ionization (ESI) or electron impact (EI) techniques.

Table 1: Mass Spectrometry Data for O-Methylcedrelopsin

Ion m/z (experimental) Molecular Formula

[M+H]⁺ C₁₆H₁₉O₄

[M+Na]⁺ C₁₆H₁₈O₄Na

[M]⁺ C₁₆H₁₈O₄

(Note: Specific experimental

m/z values are pending access

to the primary literature.)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The sample is typically prepared as a KBr pellet or dissolved in a suitable solvent

like chloroform.

Table 2: Infrared (IR) Absorption Data for O-Methylcedrelopsin
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Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong
C=O stretching (α,β-

unsaturated lactone)

~1600, ~1500 Medium C=C stretching (aromatic)

~1200-1000 Strong C-O stretching (ethers)

~2950-2850 Medium C-H stretching (aliphatic)

~3050 Weak
C-H stretching

(aromatic/vinylic)

(Note: Specific peak values are

pending access to the primary

literature.)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of

the hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400

or 500 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane

(TMS) as an internal standard.

Table 3: ¹H NMR Spectral Data of O-Methylcedrelopsin in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

Data pending H-3

Data pending H-4

Data pending H-5

Data pending H-1'

Data pending H-2'

Data pending 6-OCH₃

Data pending 7-OCH₃

Data pending 3'-CH₃

Data pending 3'-CH₃

(Note: Specific

chemical shifts,

multiplicities,

coupling

constants, and

integrations are

pending access

to the primary

literature.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100

or 125 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃).

Table 4: ¹³C NMR Spectral Data of O-Methylcedrelopsin in CDCl₃
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Chemical Shift (δ, ppm) Assignment

Data pending C-2

Data pending C-3

Data pending C-4

Data pending C-4a

Data pending C-5

Data pending C-6

Data pending C-7

Data pending C-8

Data pending C-8a

Data pending C-1'

Data pending C-2'

Data pending C-3'

Data pending C-4'

Data pending C-5'

Data pending 6-OCH₃

Data pending 7-OCH₃

(Note: Specific chemical shifts are pending

access to the primary literature.)

Conclusion
The structure of O-Methylcedrelopsin has been unequivocally established through the

systematic application of modern spectroscopic techniques. The combined data from mass

spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provide a complete

picture of its molecular formula, functional groups, and atomic connectivity. The experimental

protocols outlined in this guide are standard methodologies in the field of natural product
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chemistry for the isolation and characterization of novel compounds. Further research into the

pharmacological properties of O-Methylcedrelopsin may be facilitated by the detailed

structural and spectral information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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